molecular formula C13H19N5O4 B12407096 (2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

Cat. No.: B12407096
M. Wt: 309.32 g/mol
InChI Key: KEZGDNKRYXLGKM-ZIUXOXTBSA-N
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Description

(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a modified ribose sugar. The presence of an ethylamino group and a methoxy group further distinguishes it from other similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.

    Attachment of the Ribose Sugar: The ribose sugar is then attached to the purine base through a glycosylation reaction, which is often catalyzed by Lewis acids.

    Introduction of Functional Groups: The ethylamino and methoxy groups are introduced through selective substitution reactions, using reagents such as ethylamine and methanol under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the synthesis steps, with precise control over temperature, pressure, and reaction time.

    Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halides, alkylating agents; reactions are conducted under anhydrous conditions to ensure high selectivity and yield.

Major Products

Scientific Research Applications

(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe for investigating enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can:

    Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity, leading to altered biochemical pathways.

    Modulate Receptor Function: By interacting with cellular receptors, it can modulate signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.

    2’-Deoxyadenosine: Similar to adenosine but lacks a hydroxyl group on the ribose sugar.

    3’-Deoxyadenosine: Another analog with a different substitution pattern on the ribose sugar.

Uniqueness

(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is unique due to the presence of the ethylamino and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H19N5O4

Molecular Weight

309.32 g/mol

IUPAC Name

(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

InChI

InChI=1S/C13H19N5O4/c1-3-14-11-8-12(16-5-15-11)18(6-17-8)13-10(21-2)9(20)7(4-19)22-13/h5-7,9-10,13,19-20H,3-4H2,1-2H3,(H,14,15,16)/t7-,9+,10?,13-/m1/s1

InChI Key

KEZGDNKRYXLGKM-ZIUXOXTBSA-N

Isomeric SMILES

CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)OC

Canonical SMILES

CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC

Origin of Product

United States

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